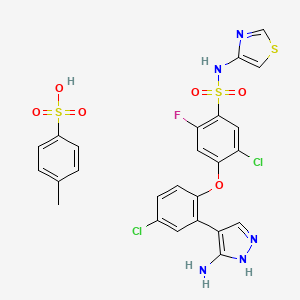

PF 05089771 tosylate

Descripción

Propiedades

IUPAC Name |

4-[2-(5-amino-1H-pyrazol-4-yl)-4-chlorophenoxy]-5-chloro-2-fluoro-N-(1,3-thiazol-4-yl)benzenesulfonamide;4-methylbenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12Cl2FN5O3S2.C7H8O3S/c19-9-1-2-14(10(3-9)11-6-24-25-18(11)22)29-15-5-13(21)16(4-12(15)20)31(27,28)26-17-7-30-8-23-17;1-6-2-4-7(5-3-6)11(8,9)10/h1-8,26H,(H3,22,24,25);2-5H,1H3,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVKBPDYKPNYMDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC(=C(C=C1Cl)C2=C(NN=C2)N)OC3=CC(=C(C=C3Cl)S(=O)(=O)NC4=CSC=N4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20Cl2FN5O6S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

672.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1430806-04-4 | |

| Record name | PF-05089771 tosylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1430806044 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PF-05089771 TOSYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NG8E748OWS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Unraveling the Molecular Strategy of PF-05089771 Tosylate: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism of action of PF-05089771 tosylate, a selective inhibitor of the voltage-gated sodium channel Nav1.7. Developed by Pfizer for the treatment of pain, this compound's journey through preclinical and clinical evaluation offers valuable insights into the complexities of targeting Nav1.7 for analgesia. This document is intended for researchers, scientists, and drug development professionals.

Core Mechanism of Action: State-Dependent Blockade of Nav1.7

PF-05089771 is a potent and selective arylsulfonamide inhibitor of the Nav1.7 voltage-gated sodium channel, and it also exhibits activity against the Nav1.8 channel.[1] Its primary mechanism involves a state-dependent blockade, demonstrating a significantly higher affinity for the inactivated states of the channel over the resting state.[2][3] This preferential binding to inactivated channels is a key characteristic, suggesting that the drug is more effective in blocking neurons that are actively firing, a hallmark of nociceptive pathways.

The binding site of PF-05089771 has been identified on the voltage-sensor domain (VSD) of domain IV of the Nav1.7 channel.[3][4] By interacting with this site, the compound stabilizes the channel in a non-conducting conformation, thereby preventing the influx of sodium ions that is critical for the initiation and propagation of action potentials in sensory neurons.[3][4] This targeted action on Nav1.7, a channel genetically validated as crucial for human pain perception, initially positioned PF-05089771 as a promising non-opioid analgesic.[5]

The onset of the block by PF-05089771 is slow and dependent on both depolarization and concentration, with a similarly slow recovery from the block.[3][4] Interestingly, the inhibition is not significantly dependent on whether the channel is in a fast- or slow-inactivated state, but rather on the duration of depolarization.[3][4]

Quantitative Analysis of Potency and Selectivity

The potency and selectivity of PF-05089771 have been extensively characterized across various species and Nav channel subtypes. The following tables summarize the key quantitative data.

Table 1: Potency of PF-05089771 on Nav1.7 Orthologs

| Species | IC50 (nM) |

| Human (hNav1.7) | 11[6][7] |

| Cynomolgus Monkey (cynNav1.7) | 12[6][7] |

| Dog (dogNav1.7) | 13[6][7] |

| Mouse (musNav1.7) | 8[6][7] |

| Rat (ratNav1.7) | 171[6][7] |

Table 2: Selectivity of PF-05089771 Against Other Human Nav Channel Subtypes

| Nav Channel Subtype | IC50 (µM) | Fold Selectivity vs. hNav1.7 |

| Nav1.1 | 0.85 | ~77-fold |

| Nav1.2 | 0.11 | 10-fold[5][6] |

| Nav1.3 | 11 | >900-fold[5][6] |

| Nav1.4 | 10 | >900-fold[5][6] |

| Nav1.5 | 25 | >1000-fold[6] |

| Nav1.6 | 0.16 | ~15-fold[5] |

| Nav1.8 | >10 | >1000-fold[6] |

Experimental Protocols

The characterization of PF-05089771's mechanism of action relied on key experimental methodologies, primarily electrophysiological assays.

Automated Electrophysiology (PatchXpress)

A crucial technique for determining the potency and selectivity of PF-05089771 was automated electrophysiology, specifically using the PatchXpress platform.[2][8]

-

Cell Lines: Stably transfected HEK293 or CHO cells expressing the specific human or orthologous Nav channel subtype of interest were used.

-

Voltage Protocols: To assess state-dependence, different voltage protocols were applied.

-

Resting State: Cells were held at a hyperpolarized membrane potential (e.g., -120 mV) to ensure most channels were in the resting state. A brief depolarizing pulse (e.g., to 0 mV) was then applied to elicit a current.

-

Inactivated State: Cells were held at a depolarized membrane potential (e.g., -60 mV or at the Vhalf of inactivation for each channel subtype) to induce channel inactivation. A subsequent depolarizing pulse was used to measure the remaining current.

-

-

Compound Application: PF-05089771 was perfused at various concentrations, and the resulting inhibition of the sodium current was measured.

-

Data Analysis: The concentration-response data were fitted to a Hill equation to determine the IC50 values.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the mechanism of action of PF-05089771 and a typical experimental workflow for its characterization.

References

- 1. PF-05089771 - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. The Selective Nav1.7 Inhibitor, PF-05089771, Interacts Equivalently with Fast and Slow Inactivated Nav1.7 Channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Lack of Detection of the Analgesic Properties of PF‐05089771, a Selective Nav1.7 Inhibitor, Using a Battery of Pain Models in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Subtype-Selective Small Molecule Inhibitors Reveal a Fundamental Role for Nav1.7 in Nociceptor Electrogenesis, Axonal Conduction and Presynaptic Release | PLOS One [journals.plos.org]

An In-depth Technical Guide to PF-05089771 Tosylate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

PF-05089771 tosylate is a potent and selective small-molecule inhibitor of the voltage-gated sodium channel Nav1.7, with secondary activity at Nav1.8. Developed by Pfizer, it represented a significant effort in the pursuit of novel, non-opioid analgesics. The rationale for its development was strongly rooted in human genetic studies linking loss-of-function mutations in the SCN9A gene (encoding Nav1.7) to congenital insensitivity to pain, and gain-of-function mutations to debilitating pain syndromes. Despite a promising preclinical profile and successful target engagement, PF-05089771 ultimately failed to demonstrate broad analgesic efficacy in Phase II clinical trials for various pain indications, leading to the discontinuation of its development. This guide provides a comprehensive technical overview of PF-05089771, summarizing its pharmacology, mechanism of action, experimental protocols, and clinical trial outcomes to inform future research in the field of pain therapeutics.

Chemical and Physical Properties

| Property | Value |

| IUPAC Name | 4-[2-(3-Amino-1H-pyrazol-4-yl)-4-chlorophenoxy]-5-chloro-2-fluoro-N-(1,3-thiazol-4-yl)benzene-1-sulfonamide |

| Chemical Formula | C₁₈H₁₂Cl₂FN₅O₃S₂ · C₇H₈O₃S |

| Molecular Weight | 672.56 g/mol |

| CAS Number | 1430806-04-4 |

Pharmacology and Mechanism of Action

PF-05089771 is a state-dependent inhibitor of Nav1.7, exhibiting a strong preference for the inactivated state of the channel over the resting state.[1] This mechanism is crucial as it allows for targeted inhibition of neurons that are actively firing, such as nociceptors in a pain state, while sparing less active neurons, potentially reducing side effects. The molecule interacts with the voltage-sensor domain (VSD) of Domain IV of the Nav1.7 channel, stabilizing it in a non-conducting conformation.[2]

Signaling Pathway

The following diagram illustrates the proposed mechanism of action of PF-05089771 at the cellular level.

Caption: Mechanism of action of PF-05089771 on the Nav1.7 channel.

In Vitro Potency and Selectivity

The inhibitory activity of PF-05089771 was assessed against a panel of voltage-gated sodium channels using automated patch-clamp electrophysiology.

| Channel Subtype | Species | IC₅₀ (nM) |

| Nav1.7 | Human | 11 |

| Mouse | 8 | |

| Rat | 171 | |

| Dog | 13 | |

| Cynomolgus | 12 | |

| Nav1.1 | Human | 850 |

| Nav1.2 | Human | 110 |

| Nav1.3 | Human | 11,000 |

| Nav1.4 | Human | 10,000 |

| Nav1.5 | Human | 25,000 |

| Nav1.6 | Human | 160 |

| Nav1.8 | Human | >10,000 |

| Data sourced from multiple publications.[3][4] |

Experimental Protocols

In Vitro Electrophysiology (Automated Patch-Clamp)

The potency and selectivity of PF-05089771 were primarily determined using the PatchXpress automated patch-clamp system.

-

Cell Lines: HEK293 or CHO cells stably expressing the human or other species orthologs of the respective Nav channel subtypes.

-

Recording Solutions:

-

Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES, adjusted to pH 7.3 with CsOH.

-

External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose, adjusted to pH 7.4 with NaOH.

-

-

Voltage Protocols for State-Dependent Inhibition:

-

Resting State Protocol: From a holding potential of -120 mV, cells were depolarized to 0 mV for 20 ms.

-

Inactivated State Protocol: From a holding potential of -120 mV, a conditioning prepulse to the empirically determined half-inactivation potential (V₁/₂ of inactivation, typically around -75 mV for Nav1.7) was applied for 500 ms, followed by a test pulse to 0 mV for 20 ms.

-

-

Data Analysis: The peak sodium current elicited by the test pulse was measured before and after the application of various concentrations of PF-05089771. The concentration-response data were fitted to a Hill equation to determine the IC₅₀ values.

Preclinical In Vivo Pain Models Workflow

The preclinical evaluation of Nav1.7 inhibitors like PF-05089771 typically follows a tiered approach.

Caption: A generalized workflow for the preclinical development of Nav1.7 inhibitors.

Human Pharmacokinetics

The pharmacokinetic profile of PF-05089771 was evaluated in healthy human volunteers in a microdose study and a subsequent single ascending dose study.

| Parameter | Value Range (Microdose Study) | Single 300 mg Oral Dose (Mean ± SD) |

| Plasma Clearance (CL) | 45 - 392 mL/min/kg | - |

| Volume of Distribution (Vd) | 13 - 36 L/kg | - |

| Oral Bioavailability (F) | 38 - 110 % | - |

| Tₘₐₓ (hours) | - | 2.0 - 5.0 |

| Cₘₐₓ (ng/mL) | - | Data not consistently reported |

| AUC (ng·h/mL) | - | Data not consistently reported |

| Half-life (t₁/₂) | - | Data not consistently reported |

| Data from a microdose study[5] and a single 300 mg dose study.[3] |

Clinical Development and Trial Outcomes

PF-05089771 progressed to Phase II clinical trials for several pain indications. However, the results were largely disappointing, failing to meet primary efficacy endpoints in key studies.

Clinical Trial Workflow

Caption: A simplified workflow of the clinical development path for an analgesic drug.

Summary of Phase II Clinical Trial Results

| Trial ID | Indication | Key Outcomes | Result |

| NCT01529346 | Postoperative Dental Pain | - Sum of Pain Intensity Difference over 6 hours (SPID6)- Total Pain Relief over 6 hours (TOTPAR6) | Statistically significant improvement vs. placebo, but only half as efficacious as ibuprofen.[6] |

| NCT01769274 | Inherited Erythromelalgia (IEM) | - Decrease in heat-induced pain | A single dose led to a decrease in heat-induced pain compared to placebo. However, the study had a very small sample size (n=5).[6] |

| NCT02215252 | Painful Diabetic Peripheral Neuropathy | - Change in weekly average pain score from baseline | No statistically significant difference compared to placebo. The positive control, pregabalin, showed a robust effect.[7] |

Conclusion and Future Directions

PF-05089771 tosylate is a well-characterized, potent, and selective inhibitor of Nav1.7. Its development program highlighted the significant challenge of translating a genetically validated pain target into a broadly effective analgesic. While the compound demonstrated target engagement and some efficacy in specific pain models, it ultimately failed to provide clinically meaningful pain relief in larger patient populations with neuropathic pain.

The reasons for this translational failure are likely multifactorial and may include:

-

Peripheral Restriction: PF-05089771 has limited CNS penetration, and it is possible that both peripheral and central Nav1.7 blockade is necessary for robust analgesia in some pain states.

-

Role of Other Nav Subtypes: In certain chronic pain conditions, other sodium channel subtypes (e.g., Nav1.8, Nav1.3) may play a more dominant role, or there may be a shift in their contribution to neuronal hyperexcitability.

-

Mismatch between Preclinical Models and Clinical Reality: Preclinical studies often focus on evoked pain in homogenous animal populations, whereas clinical pain is often spontaneous and occurs in heterogeneous patient groups.[8]

The story of PF-05089771 provides valuable lessons for the development of future Nav1.7 inhibitors and other novel analgesics. Future research may need to focus on molecules with different pharmacokinetic profiles (e.g., CNS penetration), multi-target approaches, or patient stratification strategies to identify those most likely to respond to selective Nav1.7 inhibition.

References

- 1. researchgate.net [researchgate.net]

- 2. The Selective Nav1.7 Inhibitor, PF-05089771, Interacts Equivalently with Fast and Slow Inactivated Nav1.7 Channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Lack of Detection of the Analgesic Properties of PF‐05089771, a Selective Nav1.7 Inhibitor, Using a Battery of Pain Models in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Challenges and Opportunities for Therapeutics Targeting the Voltage-Gated Sodium Channel Isoform NaV1.7 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Clinical Micro-Dose Studies to Explore the Human Pharmacokinetics of Four Selective Inhibitors of Human Nav1.7 Voltage-Dependent Sodium Channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Discordance between preclinical and clinical testing of NaV1.7-selective inhibitors for pain - PMC [pmc.ncbi.nlm.nih.gov]

The Selective Nav1.7 Inhibitor PF-05089771 Tosylate: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-05089771 tosylate is a potent and selective small-molecule inhibitor of the voltage-gated sodium channel Nav1.7.[1][2] This channel is a genetically validated target for the treatment of pain, as loss-of-function mutations in the SCN9A gene, which encodes Nav1.7, lead to congenital insensitivity to pain. Conversely, gain-of-function mutations are associated with debilitating pain syndromes. PF-05089771 emerged from a drug discovery program aimed at developing selective Nav1.7 inhibitors for the treatment of various pain states. This technical guide provides an in-depth overview of the core pharmacology of PF-05089771, including its target protein, mechanism of action, quantitative pharmacological data, and detailed experimental methodologies for its characterization.

Target Protein: The Voltage-Gated Sodium Channel Nav1.7

The primary molecular target of PF-05089771 is the alpha subunit of the voltage-gated sodium channel Nav1.7, encoded by the SCN9A gene. Nav1.7 is a member of the family of nine voltage-gated sodium channels (Nav1.1-Nav1.9) that are responsible for the initiation and propagation of action potentials in excitable cells.

Nav1.7 is preferentially expressed in peripheral sensory neurons, including nociceptors, which are responsible for detecting painful stimuli. It plays a crucial role in setting the threshold for action potential firing and amplifying subthreshold stimuli, effectively acting as a "gatekeeper" for pain signaling. Due to its critical role in nociception, Nav1.7 has been a major focus of analgesic drug development. While PF-05089771 is highly selective for Nav1.7, it has been shown to also inhibit the Nav1.8 channel at higher concentrations.[1][3]

Mechanism of Action

PF-05089771 is a state-dependent inhibitor of Nav1.7, meaning its binding affinity for the channel is dependent on the conformational state of the channel (resting, open, or inactivated). It exhibits a strong preference for the inactivated state of the channel.[4] This state-dependent inhibition is a key feature of its mechanism, as it allows for preferential targeting of rapidly firing neurons, such as those involved in pain signaling, while having less effect on neurons firing at lower frequencies.

The binding site of PF-05089771 has been identified on the voltage-sensor domain (VSD) of domain IV (DIV) of the Nav1.7 alpha subunit.[2][4] By binding to this site, PF-05089771 stabilizes the channel in a non-conducting, inactivated state, thereby preventing the influx of sodium ions and inhibiting the generation and propagation of action potentials.

Quantitative Pharmacological Data

The inhibitory potency of PF-05089771 has been extensively characterized using whole-cell patch-clamp electrophysiology. The following tables summarize the half-maximal inhibitory concentrations (IC50) of PF-05089771 against human Nav1.7 and other Nav channel subtypes, as well as its potency across different species.

| Human Nav Channel Subtype | IC50 (nM) | Selectivity vs. hNav1.7 |

| hNav1.7 | 11 | - |

| hNav1.1 | 850 | ~77-fold |

| hNav1.2 | 110 | 10-fold |

| hNav1.3 | 11,000 | ~1000-fold |

| hNav1.4 | 10,000 | ~909-fold |

| hNav1.5 | 25,000 | ~2273-fold |

| hNav1.6 | 160 | ~15-fold |

| hNav1.8 | >10,000 | >909-fold |

| Species | Nav1.7 IC50 (nM) |

| Human (hNav1.7) | 11 |

| Mouse (mNav1.7) | 8 |

| Rat (rNav1.7) | 171 |

| Dog (dNav1.7) | 13 |

| Cynomolgus Monkey (cNav1.7) | 12 |

Experimental Protocols

The primary method for characterizing the inhibitory activity of PF-05089771 on Nav1.7 is whole-cell patch-clamp electrophysiology. The following is a detailed methodology based on commonly used protocols for this type of analysis.

Cell Culture and Preparation

-

Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human Nav1.7 channel (hNav1.7).

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., 500 µg/mL G418).

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

Cell Preparation for Electrophysiology: On the day of recording, cells are dissociated using a non-enzymatic cell dissociation solution and plated onto glass coverslips.

Electrophysiological Recordings

-

Technique: Whole-cell patch-clamp using an automated patch-clamp system (e.g., PatchXpress) or a manual setup.

-

External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with NaOH.

-

Internal Solution (in mM): 120 CsF, 10 NaCl, 10 HEPES, 10 EGTA. pH adjusted to 7.2 with CsOH.

-

Drug Preparation: PF-05089771 tosylate is dissolved in dimethyl sulfoxide (DMSO) to make a stock solution, which is then diluted to the final desired concentrations in the external solution. The final DMSO concentration should be kept low (e.g., <0.1%) to avoid solvent effects.

Voltage-Clamp Protocols for IC50 Determination

To determine the state-dependent inhibition of PF-05089771, two main voltage protocols are employed:

-

Resting State Protocol:

-

Hold the cell membrane potential at -120 mV to ensure most channels are in the resting state.

-

Apply a depolarizing pulse to 0 mV for 20-50 ms to elicit a peak inward sodium current.

-

Record the peak current amplitude before and after the application of different concentrations of PF-05089771.

-

-

Inactivated State Protocol (Half-Inactivation):

-

Determine the half-inactivation voltage (V1/2) for each cell by applying a series of pre-pulses to different potentials before a test pulse to 0 mV.

-

Hold the cell membrane potential at the V1/2 of inactivation for several seconds to allow a significant portion of channels to enter the inactivated state.

-

Apply a depolarizing pulse to 0 mV for 20-50 ms to elicit a peak inward sodium current.

-

Record the peak current amplitude before and after the application of different concentrations of PF-05089771.

-

Data Analysis

-

The peak sodium current amplitude in the presence of the compound is normalized to the control current amplitude (before drug application).

-

Concentration-response curves are generated by plotting the percentage of current inhibition against the logarithm of the compound concentration.

-

The IC50 values are determined by fitting the concentration-response data to the Hill equation.

Visualizations

Signaling Pathway

Caption: Role of Nav1.7 in Nociceptive Signaling and Inhibition by PF-05089771.

Experimental Workflow

Caption: Workflow for Determining the IC50 of PF-05089771 on Nav1.7.

Clinical Development and Conclusion

PF-05089771 underwent Phase I and Phase II clinical trials for various pain indications, including painful diabetic neuropathy, post-herpetic neuralgia, and erythromelalgia.[5][6] Despite its promising preclinical profile and high selectivity for Nav1.7, the compound did not demonstrate sufficient efficacy in broad patient populations to warrant further development and was subsequently discontinued. The reasons for the translational failure are likely multifactorial and have been a subject of extensive discussion in the field of pain research.

References

- 1. Whole Cell Patch Clamp Protocol [protocols.io]

- 2. The Selective Nav1.7 Inhibitor, PF-05089771, Interacts Equivalently with Fast and Slow Inactivated Nav1.7 Channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Efficacy of the Nav1.7 blocker PF-05089771 in a randomised, placebo-controlled, double-blind clinical study in subjects with painful diabetic peripheral neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Lack of Detection of the Analgesic Properties of PF-05089771, a Selective Nav 1.7 Inhibitor, Using a Battery of Pain Models in Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the PF-05089771 Tosylate Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-05089771 is an investigational small molecule that has been the subject of significant research in the field of analgesia. Developed by Pfizer, it is a potent and selective blocker of the voltage-gated sodium channel Nav1.7.[1] Human genetic studies have identified Nav1.7 as a critical component in pain sensation, making it a compelling target for novel pain therapeutics.[2] This technical guide provides a comprehensive overview of the signaling pathway modulated by PF-05089771, its mechanism of action, quantitative pharmacological data, and detailed experimental protocols for its characterization. Despite promising preclinical data, PF-05089771 has shown modest efficacy in clinical trials for various pain indications and is no longer in active development.[3][4]

Core Signaling Pathway: Inhibition of Nav1.7 in Nociception

The primary signaling pathway influenced by PF-05089771 is the transmission of pain signals, or nociception, which is critically dependent on the function of the voltage-gated sodium channel Nav1.7.

1.1. The Role of Nav1.7 in Nociceptive Neurons

Voltage-gated sodium channels are transmembrane proteins essential for the initiation and propagation of action potentials in excitable cells like neurons.[5] The Nav1.7 channel, encoded by the SCN9A gene, is preferentially expressed in peripheral nociceptive (pain-sensing) and sympathetic neurons.[6] Within these neurons, Nav1.7 acts as a threshold channel, amplifying small subthreshold depolarizations and bringing the neuron closer to its firing threshold. This amplification facilitates the activation of other sodium channels, such as Nav1.8, which are responsible for the generation and conduction of the action potential.[6] Gain-of-function mutations in the SCN9A gene lead to conditions of extreme pain, while loss-of-function mutations result in a congenital indifference to pain, highlighting the crucial role of Nav1.7 in pain signaling.[6]

1.2. Mechanism of Action of PF-05089771

PF-05089771 is a state-dependent inhibitor of Nav1.7, meaning it preferentially binds to the channel when it is in an inactivated state rather than a resting state.[2][7] The influx of sodium ions through Nav1.7 channels causes depolarization of the neuronal membrane. Following activation, the channel enters a brief inactivated state. PF-05089771 binds to a novel site on the voltage-sensor domain of domain IV of the Nav1.7 channel, stabilizing it in a non-conducting conformation.[7] This prevents the channel from returning to its resting state and being available for subsequent activation. The result is a reduction in the excitability of nociceptive neurons and a diminished capacity to transmit pain signals. The onset of the block by PF-05089771 is slow and dependent on depolarization and drug concentration, with a similarly slow recovery from the block.[7]

Quantitative Pharmacological Data

The potency and selectivity of PF-05089771 have been characterized across various species and Nav channel subtypes.

| Target | Species | IC50 | Reference |

| Nav1.7 | Human | 11 nM | [8][9] |

| Nav1.7 | Mouse | 8 nM | [8][9] |

| Nav1.7 | Rat | 171 nM | [8][9] |

| Nav1.7 | Cynomolgus Monkey | 12 nM | [9] |

| Nav1.7 | Dog | 13 nM | [9] |

| Nav Channel Subtype | IC50 (µM) | Selectivity vs. hNav1.7 | Reference |

| Nav1.1 | 0.85 | ~77-fold | [10] |

| Nav1.2 | 0.11 | ~10-fold | [10] |

| Nav1.3 | 11 | ~1000-fold | [10] |

| Nav1.4 | 10 | ~909-fold | [10] |

| Nav1.5 | 25 | >1000-fold | [10] |

| Nav1.6 | 0.16 | ~15-fold | [10] |

| Nav1.8 | >10 | >1000-fold | [9] |

Experimental Protocols

The following are generalized protocols based on methodologies described in the cited literature for the characterization of PF-05089771.

3.1. Electrophysiological Recording of Nav1.7 Currents

This protocol is based on the whole-cell patch-clamp technique to measure the effect of PF-05089771 on Nav1.7 currents in heterologous expression systems (e.g., HEK293 cells stably expressing hNav1.7).

Materials:

-

HEK293 cells stably expressing hNav1.7

-

External solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose, pH 7.4

-

Internal solution (in mM): 140 CsF, 1 EGTA, 10 NaCl, 10 HEPES, pH 7.2

-

PF-05089771 stock solution (e.g., 10 mM in DMSO)

-

Patch-clamp amplifier and data acquisition system (e.g., PatchXpress)

Procedure:

-

Culture HEK293-hNav1.7 cells to an appropriate confluency.

-

Prepare fresh external and internal solutions.

-

Prepare serial dilutions of PF-05089771 in the external solution to achieve the desired final concentrations. The final DMSO concentration should be kept constant across all conditions (e.g., <0.1%).

-

Establish a whole-cell patch-clamp recording configuration.

-

Hold the cell membrane potential at a voltage that maintains channels in a resting state (e.g., -120 mV).

-

To assess state-dependent block, use a voltage protocol that holds the channels at a half-inactivated potential before applying a depolarizing test pulse to elicit a current.

-

Record baseline Nav1.7 currents in the absence of the compound.

-

Perfuse the cells with the external solution containing PF-05089771 for a sufficient duration to reach steady-state block.

-

Record Nav1.7 currents in the presence of the compound.

-

To determine the IC50, test a range of PF-05089771 concentrations and fit the concentration-response data to a Hill equation.

3.2. Assessment of Neuronal Excitability in DRG Neurons

This protocol uses current-clamp recordings to measure the effect of PF-05089771 on the firing of action potentials in primary dorsal root ganglion (DRG) neurons.

Materials:

-

Primary DRG neurons isolated from rodents

-

Neurobasal medium supplemented with B27, L-glutamine, and penicillin/streptomycin

-

External recording solution (similar to the one used for patch-clamp)

-

PF-05089771 stock solution

-

Current-clamp amplifier and data acquisition system

Procedure:

-

Isolate DRG neurons from mice or rats and culture them for 24-48 hours.

-

Establish a whole-cell current-clamp recording configuration.

-

Inject a series of suprathreshold current steps (e.g., 500 ms duration) to elicit action potential firing and establish a baseline firing frequency.

-

Perfuse the neurons with the external solution containing PF-05089771.

-

After a stable drug effect is achieved, inject the same series of current steps to measure the change in action potential firing frequency.

-

Compare the firing frequency before and after drug application to determine the inhibitory effect of PF-05089771 on neuronal excitability.[11]

Visualizations

Caption: PF-05089771 mechanism of action on the Nav1.7 channel in nociceptive neurons.

Caption: A simplified workflow for the characterization of PF-05089771.

References

- 1. PF-05089771 - Wikipedia [en.wikipedia.org]

- 2. Subtype-Selective Small Molecule Inhibitors Reveal a Fundamental Role for Nav1.7 in Nociceptor Electrogenesis, Axonal Conduction and Presynaptic Release | PLOS One [journals.plos.org]

- 3. tandfonline.com [tandfonline.com]

- 4. A Review of the Therapeutic Targeting of SCN9A and Nav1.7 for Pain Relief in Current Human Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 5. trial.medpath.com [trial.medpath.com]

- 6. Lack of Detection of the Analgesic Properties of PF‐05089771, a Selective Nav1.7 Inhibitor, Using a Battery of Pain Models in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Selective Nav1.7 Inhibitor, PF-05089771, Interacts Equivalently with Fast and Slow Inactivated Nav1.7 Channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. PF 05089771 | Voltage-gated Sodium (NaV) Channels | Tocris Bioscience [tocris.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. rndsystems.com [rndsystems.com]

- 11. Discovery of aryl sulfonamide-selective Nav1.7 inhibitors with a highly hydrophobic ethanoanthracene core - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Profile of PF-05089771 Tosylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-05089771 is a potent and selective small-molecule inhibitor of the voltage-gated sodium channel Nav1.7.[1][2] Human genetic studies have identified Nav1.7 as a critical mediator of pain perception, making it a key target for the development of novel analgesics. Gain-of-function mutations in the SCN9A gene, which encodes Nav1.7, are linked to severe pain disorders, while loss-of-function mutations result in a congenital inability to experience most forms of pain. PF-05089771 was developed by Pfizer to selectively target this channel, with the goal of producing effective pain relief without the side effects associated with less selective sodium channel blockers. This technical guide provides a comprehensive overview of the in vitro studies of PF-05089771 tosylate, focusing on its potency, selectivity, mechanism of action, and the experimental protocols used for its characterization.

Quantitative Analysis of In Vitro Potency and Selectivity

The inhibitory activity of PF-05089771 has been quantified across various Nav channel subtypes and species using electrophysiological assays. The half-maximal inhibitory concentration (IC50) values demonstrate the compound's high affinity for Nav1.7 and its selectivity over other isoforms.

| Target Channel | Species | IC50 (nM) | Fold Selectivity vs. hNav1.7 |

| Nav1.7 | Human | 11 | - |

| Nav1.7 | Mouse | 8 | 1.375x more potent |

| Nav1.7 | Rat | 171 | 15.5x less potent |

| Nav1.7 | Cynomolgus Monkey | 12 | 0.92x as potent |

| Nav1.7 | Dog | 13 | 1.18x less potent |

| Nav1.1 | Human | 850 | ~77x |

| Nav1.2 | Human | 110 | 10x |

| Nav1.3 | Human | 11,000 | ~1000x |

| Nav1.4 | Human | 10,000 | ~909x |

| Nav1.5 | Human | 25,000 | >2272x |

| Nav1.6 | Human | 160 | ~15x |

| Nav1.8 | Human | >10,000 | >909x |

Note: Data compiled from multiple sources.[1][2] Selectivity is calculated relative to the human Nav1.7 IC50 value.

Mechanism of Action: State-Dependent Inhibition

PF-05089771 exhibits a state-dependent mechanism of action, preferentially binding to the inactivated state of the Nav1.7 channel. This is a crucial feature for achieving selectivity and therapeutic efficacy, as nociceptive neurons in chronic pain states are often depolarized, leading to a higher population of Nav1.7 channels in the inactivated state. The binding site for PF-05089771 has been identified on the voltage-sensor domain (VSD) of domain IV of the Nav1.7 channel. By binding to this site, PF-05089771 stabilizes the channel in a non-conducting conformation, thereby inhibiting the propagation of pain signals.

Experimental Protocols

The in vitro characterization of PF-05089771 primarily relies on patch-clamp electrophysiology. Automated patch-clamp (APC) systems are commonly employed for high-throughput screening and detailed pharmacological studies.

Cell Culture

-

Cell Lines: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably expressing the human Nav1.7 channel (SCN9A gene) are typically used.

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., 500 µg/mL G418) is standard.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Automated Patch-Clamp Electrophysiology

-

Instrumentation: High-throughput APC systems such as the Qube 384, Patchliner, or IonWorks Quattro are utilized.

-

Solutions:

-

External (Extracellular) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.

-

Internal (Intracellular) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES; pH adjusted to 7.3 with CsOH.

-

-

Voltage-Clamp Protocols:

-

Resting State Protocol: To assess inhibition of the channel in its resting state, cells are held at a hyperpolarized membrane potential (e.g., -120 mV) and briefly depolarized (e.g., to 0 mV for 20 ms) to elicit a current.

-

Inactivated State Protocol: To evaluate state-dependent inhibition, a pre-pulse to a depolarized potential (e.g., -60 mV for 500 ms) is applied to induce channel inactivation before the test pulse. The IC50 is determined by comparing the current inhibition under resting and inactivated state protocols.

-

Use-Dependent Protocol: A train of depolarizing pulses (e.g., 10 Hz) is applied to assess the cumulative block of the channel, which is characteristic of use-dependent inhibitors.

-

Conclusion

The in vitro data for PF-05089771 tosylate demonstrate its high potency and selectivity for the Nav1.7 sodium channel. Its state-dependent mechanism of action, involving preferential binding to the inactivated state of the channel, provides a strong rationale for its development as a novel analgesic. The use of automated patch-clamp electrophysiology has enabled a thorough characterization of its pharmacological profile. This technical guide serves as a valuable resource for researchers and drug development professionals working on Nav1.7 inhibitors and in the broader field of pain therapeutics.

References

A Deep Dive into the Preclinical Profile of PF-05089771 Tosylate: A Selective Nav1.7 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-05089771 tosylate is a potent and selective small-molecule inhibitor of the voltage-gated sodium channel Nav1.7. This channel is a genetically validated target for pain, as loss-of-function mutations in the SCN9A gene (which encodes Nav1.7) lead to congenital insensitivity to pain, while gain-of-function mutations are associated with severe pain disorders such as inherited erythromelalgia (IEM).[1] Developed by Pfizer, PF-05089771 emerged from a dedicated effort to create a Nav1.7-selective antagonist for the treatment of various pain states. Despite a promising preclinical profile, the compound ultimately failed to demonstrate broad analgesic efficacy in clinical trials, leading to the discontinuation of its development.[2] This technical guide provides a comprehensive overview of the preclinical research on PF-05089771, detailing its mechanism of action, potency, selectivity, and the methodologies used in its evaluation.

Core Mechanism of Action

PF-05089771 is an arylsulfonamide that acts as a state-dependent inhibitor of Nav1.7 channels.[3][4] Its primary mechanism involves preferential binding to the inactivated state of the channel.[4][5] By stabilizing the channel in a non-conducting conformation, PF-05089771 effectively reduces the number of channels available to open in response to depolarization, thereby dampening neuronal excitability.[5] This state-dependent action is crucial, as it allows for targeted inhibition of neurons that are pathologically hyperexcitable, a hallmark of chronic pain states. The binding site for PF-05089771 has been localized to the voltage-sensor domain (VSD) of domain IV of the Nav1.7 channel.[5]

dot

Figure 1: State-dependent inhibition of Nav1.7 by PF-05089771.

Data Presentation

The preclinical evaluation of PF-05089771 involved extensive in vitro characterization to determine its potency and selectivity against various Nav channel subtypes and across different species.

Table 1: Potency of PF-05089771 against Nav1.7 Orthologs

| Species | Nav1.7 IC50 (nM) | Reference(s) |

| Human | 11 | [3][5][6] |

| Mouse | 8 | [3][6] |

| Rat | 171 | [3][6] |

| Cynomolgus Monkey | 12 | [3] |

| Dog | 13 | [3] |

Table 2: Selectivity of PF-05089771 against Human Nav Channel Subtypes

| Nav Channel Subtype | IC50 (µM) | Fold Selectivity (vs. hNav1.7) | Reference(s) |

| Nav1.1 | 0.85 | ~77 | [6] |

| Nav1.2 | 0.11 | 10 | [3][6] |

| Nav1.3 | 11 | ~1000 | [6] |

| Nav1.4 | 10 | ~909 | [6] |

| Nav1.5 | 25 | ~2273 | [6] |

| Nav1.6 | 0.16 | ~15 | [6] |

| Nav1.8 | >10 | >909 | [3] |

Experimental Protocols

In Vitro Electrophysiology: Automated Patch Clamp (PatchXpress)

Objective: To determine the potency and selectivity of PF-05089771 on heterologously expressed human Nav channel subtypes.

Methodology:

-

Cell Lines: HEK293 cells stably expressing the human Nav channel subtypes (Nav1.1-Nav1.8) were used.

-

Recording Platform: All recordings were performed on a PatchXpress 7000A automated parallel patch clamp system.

-

Solutions:

-

External Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.

-

Internal Solution (in mM): 130 CsF, 10 NaCl, 5 CsCl, 5 HEPES, 5 EGTA; pH adjusted to 7.2 with CsOH.

-

-

Voltage Protocols:

-

Resting State Protocol: Cells were held at a hyperpolarized potential (e.g., -120 mV) to ensure most channels were in the resting state. A brief depolarizing pulse (e.g., to 0 mV) was applied to elicit a current.

-

Inactivated State Protocol: A pre-pulse to the half-inactivation potential (empirically determined for each cell) was applied for a prolonged duration (e.g., 5000 ms) to induce inactivation.[7] This was followed by a brief hyperpolarizing pulse to recover fast-inactivated channels and then a test pulse to 0 mV to measure the current from the remaining available channels.[7]

-

-

Data Analysis: Concentration-response curves were generated by applying increasing concentrations of PF-05089771. The IC50 values were calculated by fitting the data to a Hill equation.

dot

Figure 2: Workflow for in vitro electrophysiological assessment.

In Vivo Analgesia Model: Acetic Acid-Induced Writhing in Mice

Objective: To assess the peripheral analgesic efficacy of PF-05089771 in a model of visceral pain.

Methodology:

-

Animals: Male ICR mice (22-28 g) were used. Animals were acclimatized for at least one week and fasted for 12-18 hours before the experiment.

-

Groups: Animals were randomly assigned to vehicle control, positive control (e.g., Diclofenac sodium, 10 mg/kg), and PF-05089771 treatment groups (various doses).

-

Drug Administration: PF-05089771 or control compounds were administered, typically via intraperitoneal (i.p.) injection, 30-60 minutes prior to the induction of writhing.

-

Induction of Writhing: A 0.6% solution of acetic acid was injected i.p. at a volume of 10 ml/kg body weight.

-

Observation: Following a 5-minute latency period, the number of writhes (a characteristic contraction of the abdominal muscles followed by stretching of the hind limbs) was counted for a period of 10-20 minutes.

-

Data Analysis: The mean number of writhes for each group was calculated. The percentage inhibition of writhing was determined using the formula: [(Mean writhes in control - Mean writhes in treated) / Mean writhes in control] x 100. Statistical significance was determined using one-way ANOVA followed by a post-hoc test.

In Vitro Model of Inherited Erythromelalgia (IEM)

Objective: To determine if PF-05089771 can reverse the hyperexcitable phenotype of sensory neurons derived from patients with IEM.

Methodology:

-

Cell Source: Induced pluripotent stem cells (iPSCs) were generated from peripheral blood mononuclear cells of IEM patients with confirmed SCN9A mutations.

-

Neuronal Differentiation: iPSCs were differentiated into sensory neurons using a small-molecule-based protocol.

-

Electrophysiology: Whole-cell patch-clamp recordings were performed on the iPSC-derived sensory neurons.

-

Phenotypic Assessment: Key electrophysiological parameters were measured, including rheobase (the minimum current required to elicit an action potential) and the frequency of spontaneous firing.

-

Pharmacological Intervention: PF-05089771 was applied to the bath solution at various concentrations to assess its ability to normalize the aberrant neuronal activity. For instance, spontaneous firing in iPSC-derived sensory neurons from an IEM patient was blocked by 60 nM PF-05089771.

-

Data Analysis: Changes in rheobase and spontaneous firing frequency before and after drug application were quantified and compared to neurons derived from healthy controls.

dot

Figure 3: Logical flow of the in vitro inherited erythromelalgia model.

Conclusion

The preclinical research on PF-05089771 tosylate showcases a meticulously executed drug discovery program. The compound demonstrated high potency and selectivity for its intended target, Nav1.7, and showed efficacy in preclinical models of pain, including a human disease-relevant in vitro model of inherited erythromelalgia. The data generated from these studies provided a strong rationale for its advancement into clinical trials. However, the subsequent failure to translate these promising preclinical findings into broad clinical efficacy highlights the significant challenges in pain drug development and the complexities of targeting the Nav1.7 channel. This comprehensive guide serves as a valuable technical resource, summarizing the key preclinical data and methodologies that defined the profile of PF-05089771.

References

- 1. Stem cell-derived sensory neurons modelling inherited erythromelalgia: normalization of excitability - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The emerging role of in vitro electrophysiological methods in CNS safety pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacological reversal of a pain phenotype in iPSC-derived sensory neurons and patients with inherited erythromelalgia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inherited erythromelalgia due to mutations in SCN9A: natural history, clinical phenotype and somatosensory profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. saspublishers.com [saspublishers.com]

- 6. academicjournals.org [academicjournals.org]

- 7. A test for analgesics as an indicator of locomotor activity in writhing mice - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: PF-05089771 Tosylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-05089771 is a potent and selective inhibitor of the voltage-gated sodium channel NaV1.7, a genetically validated target for the treatment of pain. This technical guide provides a comprehensive overview of the chemical structure, synthesis, and biological activity of PF-05089771 tosylate. It includes detailed experimental protocols for its synthesis and characterization, as well as its evaluation in preclinical models of pain. The document also explores the signaling pathways modulated by NaV1.7 and the mechanism of action of PF-05089771. All quantitative data are summarized in structured tables, and key conceptual frameworks are visualized using diagrams.

Chemical Structure and Properties

PF-05089771 tosylate is the tosylate salt of the active pharmaceutical ingredient, 4-[2-(3-amino-1H-pyrazol-4-yl)-4-chlorophenoxy]-5-chloro-2-fluoro-N-4-thiazolylbenzenesulfonamide.

Chemical Structure:

Table 1: Chemical and Physical Properties [1][2][3][4]

| Property | Value |

| IUPAC Name | 4-[2-(3-Amino-1H-pyrazol-4-yl)-4-chlorophenoxy]-5-chloro-2-fluoro-N-(1,3-thiazol-4-yl)benzene-1-sulfonamide;4-methylbenzene-1-sulfonic acid |

| Molecular Formula | C₁₈H₁₂Cl₂FN₅O₃S₂ · C₇H₈O₃S |

| Molecular Weight | 672.56 g/mol |

| CAS Number | 1430806-04-4 |

| SMILES | Cc1ccc(cc1)S(=O)(=O)O.c1cc(c(cc1Cl)-c2cn[nH]c2N)Oc3cc(c(cc3Cl)S(=O)(=O)Nc4cscn4)F |

| InChI Key | NVKBPDYKPNYMDR-UHFFFAOYSA-N |

Synthesis

The synthesis of PF-05089771 is a multi-step process that involves the formation of the diaryl ether linkage followed by the introduction of the pyrazole and sulfonamide moieties. The following is a representative synthetic scheme based on the discovery literature.

Experimental Protocol: Synthesis of PF-05089771 Tosylate

A detailed, step-by-step synthesis protocol for PF-05089771 tosylate is provided in the supporting information of the primary publication by Swain et al. (2017) in the Journal of Medicinal Chemistry. Researchers are directed to this source for the complete experimental procedure.

Mechanism of Action and Signaling Pathway

PF-05089771 is a potent and selective inhibitor of the voltage-gated sodium channel NaV1.7.[5] NaV1.7 is preferentially expressed in peripheral sensory neurons and plays a crucial role in the initiation and propagation of action potentials in response to noxious stimuli. The channel is considered a key regulator of pain signaling.

The mechanism of action of PF-05089771 involves binding to the voltage-sensing domain (VSD) of the NaV1.7 channel, specifically on the fourth transmembrane segment (S4) of domain IV. This interaction stabilizes the channel in a non-conducting, inactivated state, thereby preventing the influx of sodium ions and dampening neuronal excitability.

Signaling Pathway

The inhibition of NaV1.7 by PF-05089771 has downstream consequences on pain signaling pathways. A key aspect is the modulation of neuronal excitability at the peripheral nerve endings, which in turn affects signal transmission to the central nervous system. Furthermore, studies have suggested a link between NaV1.7 function and the endogenous opioid system.

Biological Activity and Data

PF-05089771 exhibits high potency and selectivity for NaV1.7 across multiple species. Its inhibitory activity has been characterized using various in vitro and in vivo assays.

In Vitro Activity

The potency of PF-05089771 is typically determined using electrophysiological techniques, such as patch-clamp recordings, on cells expressing the NaV1.7 channel.

Table 2: In Vitro Inhibitory Activity of PF-05089771

| Channel | Species | IC₅₀ (nM) |

| NaV1.7 | Human | 11 |

| Cynomolgus | 12 | |

| Dog | 13 | |

| Rat | 171 | |

| Mouse | 8 | |

| NaV1.5 | Human | >10,000 |

| NaV1.8 | Human | >10,000 |

In Vivo Activity

The analgesic efficacy of PF-05089771 has been evaluated in various preclinical models of pain, including models of inflammatory and neuropathic pain.

Table 3: Summary of In Vivo Efficacy Studies

| Pain Model | Species | Route of Administration | Key Findings |

| Formalin-induced pain | Mouse | Oral | Dose-dependent reduction in nocifensive behaviors |

| Complete Freund's Adjuvant (CFA)-induced inflammatory pain | Rat | Oral | Reversal of thermal hyperalgesia |

| Spared Nerve Injury (SNI) model of neuropathic pain | Rat | Oral | Attenuation of mechanical allodynia |

Experimental Protocols

Electrophysiology Protocol (Whole-Cell Patch Clamp)

-

Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the human NaV1.7 channel are cultured in appropriate media and conditions.

-

Cell Preparation: Cells are plated onto glass coverslips and allowed to adhere.

-

Recording Solutions:

-

External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, 10 glucose, pH adjusted to 7.4 with NaOH.

-

Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES, pH adjusted to 7.2 with CsOH.

-

-

Electrophysiological Recording:

-

Whole-cell patch-clamp recordings are performed using an amplifier and data acquisition system.

-

Cells are held at a holding potential of -120 mV.

-

NaV1.7 currents are elicited by a depolarizing pulse to 0 mV for 20 ms.

-

-

Data Analysis: The concentration-response curve for PF-05089771 is generated by applying increasing concentrations of the compound and measuring the inhibition of the peak NaV1.7 current. The IC₅₀ value is calculated by fitting the data to a Hill equation.

In Vivo Pain Model Protocol (Formalin Test)

-

Animals: Male C57BL/6 mice are used.

-

Acclimation: Animals are acclimated to the testing environment for at least 30 minutes before the experiment.

-

Drug Administration: PF-05089771 or vehicle is administered orally at a predetermined time before the formalin injection.

-

Formalin Injection: A 20 µL injection of 5% formalin is made into the plantar surface of the right hind paw.

-

Behavioral Observation: Immediately after the injection, the animal is placed in an observation chamber, and the cumulative time spent licking or biting the injected paw is recorded for a period of 60 minutes. The observation period is divided into two phases: the early phase (0-5 minutes) and the late phase (15-60 minutes).

-

Data Analysis: The total time spent in nocifensive behavior is calculated for both phases. The effect of PF-05089771 is expressed as the percentage of inhibition of the formalin-induced response compared to the vehicle-treated group.

Conclusion

PF-05089771 tosylate is a well-characterized, potent, and selective inhibitor of NaV1.7 with demonstrated efficacy in preclinical models of pain. Its unique mechanism of action, targeting the voltage-sensing domain of the channel, provides a valuable tool for researchers investigating the role of NaV1.7 in pain and other neurological disorders. The detailed protocols and data presented in this guide serve as a comprehensive resource for scientists and drug development professionals working in the field of pain therapeutics.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Discovery of Clinical Candidate 4-[2-(5-Amino-1H-pyrazol-4-yl)-4-chlorophenoxy]-5-chloro-2-fluoro-N-1,3-thiazol-4-ylbenzenesulfonamide (PF-05089771): Design and Optimization of Diaryl Ether Aryl Sulfonamides as Selective Inhibitors of NaV1.7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cryo-EM reveals an unprecedented binding site for NaV1.7 inhibitors enabling rational design of potent hybrid inhibitors | eLife [elifesciences.org]

- 5. Cryo-EM reveals an unprecedented binding site for NaV1.7 inhibitors enabling rational design of potent hybrid inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

PF-05089771 Tosylate: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability of PF-05089771 tosylate, a selective inhibitor of the Nav1.7 sodium channel. This document is intended to serve as a valuable resource for researchers and drug development professionals, offering available data, detailed experimental protocols for further investigation, and visualizations of key workflows.

Introduction

PF-05089771 is a potent and selective voltage-gated sodium channel Nav1.7 inhibitor that was investigated for the treatment of pain.[1] The tosylate salt form of the molecule was developed to optimize its physicochemical properties. Understanding the solubility and stability of PF-05089771 tosylate is critical for its formulation development, in vitro and in vivo characterization, and overall drugability assessment. This guide summarizes the currently available public data and provides standardized methodologies for generating additional critical information.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a crucial determinant of its oral bioavailability and the feasibility of developing various dosage forms. The available solubility data for PF-05089771 tosylate is summarized in the table below.

Quantitative Solubility Data

A summary of the known solubility values for PF-05089771 tosylate in various solvents is presented in Table 1.

Table 1: Solubility of PF-05089771 Tosylate

| Solvent | Concentration (mg/mL) | Notes |

| Dimethyl Sulfoxide (DMSO) | 30 - 33[1][2] | High solubility |

| Dimethylformamide (DMF) | 33[2] | High solubility |

| DMSO:PBS (pH 7.2) (1:4) | 0.20[2] | Limited aqueous solubility |

Data sourced from publicly available information.

The data indicates that PF-05089771 tosylate is freely soluble in organic polar aprotic solvents like DMSO and DMF, but exhibits limited solubility in a buffered aqueous solution, which is more representative of physiological conditions. To fully characterize its aqueous solubility, a pH-solubility profile is essential.

Experimental Protocol: Thermodynamic Solubility Assessment (pH-Dependent)

To generate a comprehensive pH-solubility profile, the following shake-flask method can be employed. This method determines the equilibrium solubility, which is the most relevant measure for oral drug absorption.

Objective: To determine the aqueous solubility of PF-05089771 tosylate across a physiologically relevant pH range.

Materials:

-

PF-05089771 tosylate solid powder

-

Series of buffers (e.g., phosphate, acetate, borate) covering a pH range from 2 to 10

-

HPLC-grade water, acetonitrile, and methanol

-

Calibrated pH meter

-

Analytical balance

-

Shaking incubator or orbital shaker

-

Centrifuge

-

HPLC system with a UV detector

-

Syringe filters (e.g., 0.22 µm PVDF)

Procedure:

-

Preparation of Buffers: Prepare a series of buffers at different pH values (e.g., 2.0, 4.5, 6.8, 7.4, 9.0, and 10.0).

-

Sample Preparation: Add an excess amount of PF-05089771 tosylate solid to vials containing a known volume of each buffer. The amount of solid should be sufficient to ensure that undissolved solid remains at the end of the experiment.

-

Equilibration: Tightly cap the vials and place them in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After incubation, allow the vials to stand to let the excess solid settle. Alternatively, centrifuge the samples at a high speed to pellet the undissolved solid.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any remaining solid particles.

-

Quantification: Analyze the concentration of PF-05089771 tosylate in the filtrate using a validated, stability-indicating HPLC method. Prepare a calibration curve using standards of known concentrations to quantify the solubility.

-

pH Measurement: Measure the pH of the remaining supernatant in each vial to confirm the final pH of the solution.

The workflow for this experimental protocol is visualized in the diagram below.

Caption: Thermodynamic Solubility Experimental Workflow.

Stability Profile

Assessing the chemical stability of a drug candidate is a critical component of preclinical development. It provides insights into the degradation pathways and helps in determining appropriate storage conditions and shelf-life.

Available Stability Information

Publicly available data indicates that PF-05089771 tosylate is stable for at least 4 years when stored appropriately.[2] However, detailed stability data from forced degradation studies, which are crucial for identifying potential degradation products and developing stability-indicating analytical methods, are not publicly available.

Experimental Protocol: Forced Degradation Studies

Forced degradation studies, or stress testing, are conducted to accelerate the degradation of a drug substance to identify likely degradation products and validate the stability-indicating power of analytical methods.

Objective: To investigate the degradation pathways of PF-05089771 tosylate under various stress conditions.

Materials:

-

PF-05089771 tosylate

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Calibrated oven

-

Photostability chamber

-

HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

-

pH meter

Procedure:

-

Acid Hydrolysis: Dissolve PF-05089771 tosylate in a solution of 0.1 M HCl and heat at a specified temperature (e.g., 60°C) for a defined period.

-

Base Hydrolysis: Dissolve PF-05089771 tosylate in a solution of 0.1 M NaOH and keep at room temperature or a slightly elevated temperature for a defined period.

-

Oxidative Degradation: Dissolve PF-05089771 tosylate in a solution of 3% H₂O₂ and keep at room temperature for a defined period.

-

Thermal Degradation: Expose the solid powder of PF-05089771 tosylate to dry heat in an oven at a high temperature (e.g., 80°C) for a defined period.

-

Photostability: Expose the solid powder and a solution of PF-05089771 tosylate to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light.

-

Sample Analysis: At appropriate time points, withdraw samples from each stress condition, neutralize if necessary, and analyze using a validated stability-indicating HPLC-UV/MS method. The goal is to achieve 5-20% degradation of the parent compound.

-

Peak Purity and Mass Balance: Assess the purity of the main peak and calculate the mass balance to ensure that all degradation products are accounted for.

The logical flow of a forced degradation study is depicted in the diagram below.

Caption: Forced Degradation Study Workflow.

Signaling Pathway Context

While not directly related to solubility and stability, understanding the mechanism of action of PF-05089771 provides context for its development. PF-05089771 is a selective blocker of the Nav1.7 voltage-gated sodium channel, which is a key component in the pain signaling pathway in nociceptive neurons.

References

Methodological & Application

Application Notes and Protocols for In Vivo Studies with PF-05089771 Tosylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-05089771 is a potent and selective inhibitor of the voltage-gated sodium channel Nav1.7.[1][2] Nav1.7 is a key channel in the transmission of pain signals, and its genetic validation in humans has made it a significant target for the development of novel analgesics.[3] This document provides detailed application notes and protocols for the use of PF-05089771 tosylate in preclinical in vivo research, with a focus on dosage, administration routes, and experimental design.

Note on Systemic Administration: Preclinical and clinical studies with systemically administered PF-05089771 have shown limited efficacy in various pain models.[4][5] This has been attributed to factors such as high plasma protein binding, which may result in insufficient concentrations of the compound at the target site.[4][5] Consequently, the majority of successful preclinical studies have utilized local or intrathecal administration routes. Researchers should consider these limitations when designing experiments involving systemic delivery.

Data Presentation: In Vivo Dosages

The following table summarizes reported dosages of PF-05089771 tosylate used in in vivo animal studies. It is crucial to note that the optimal dose may vary depending on the animal model, pain etiology, and specific experimental conditions.

| Animal Model | Administration Route | Dosage | Observed Effect | Reference |

| Rat (Knee Arthritis Models: MIA and LPA) | Intra-articular | 0.1 mg in 50 µL | Reduction in secondary allodynia | [6] |

| Mouse (Nociceptive, Inflammatory, Neuropathic, and Morphine-Tolerant Pain Models) | Intrathecal | Not specified in µg/kg, but effective analgesia observed. | Rapid and long-lasting analgesia across multiple pain models. | [7] |

| Mouse (Paclitaxel-Induced Neuropathy Model) | Intrathecal | 10 nmol and 30 nmol | No significant antiallodynic effect observed. | [5] |

Signaling Pathway

PF-05089771 selectively blocks the Nav1.7 sodium channel, which is preferentially expressed in peripheral sensory neurons.[8][9] This channel plays a crucial role in setting the threshold for action potential firing in response to noxious stimuli.[10] By inhibiting Nav1.7, PF-05089771 reduces the influx of sodium ions, thereby dampening the generation and propagation of pain signals from the periphery to the central nervous system.[3] Interestingly, the analgesic effect of intrathecally administered PF-05089771 has been shown to be reversed by the opioid antagonist naloxone, suggesting an involvement of the endogenous opioid signaling pathway.[7]

References

- 1. Lack of Detection of the Analgesic Properties of PF‐05089771, a Selective Nav1.7 Inhibitor, Using a Battery of Pain Models in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Selective Nav1.7 Inhibitor, PF-05089771, Interacts Equivalently with Fast and Slow Inactivated Nav1.7 Channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. trial.medpath.com [trial.medpath.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Long-Term Blockade of Nociceptive Nav1.7 Channels Is Analgesic in Rat Models of Knee Arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Nav1.7 and Nav1.8: Role in the pathophysiology of pain - PMC [pmc.ncbi.nlm.nih.gov]

- 9. physoc.org [physoc.org]

- 10. pnas.org [pnas.org]

Application Notes and Protocols for PF-05089771 Tosylate in Western Blot Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-05089771 tosylate is a potent and selective inhibitor of the voltage-gated sodium channel Nav1.7.[1] Human genetic studies have identified Nav1.7 as a critical component in pain sensation, making it a key target for the development of novel analgesics.[2][3] PF-05089771 acts in a state-dependent manner, binding to the voltage-sensor domain (VSD) of domain IV of the Nav1.7 channel. This interaction stabilizes the channel in a non-conducting conformation, thereby blocking sodium ion influx.[2][4][5]

These application notes provide a detailed protocol for utilizing PF-05089771 tosylate in Western blot analysis to investigate its effects on Nav1.7 protein expression and downstream signaling pathways.

Data Presentation

While PF-05089771 tosylate is primarily known to inhibit the function of the Nav1.7 channel, researchers may be interested in investigating whether prolonged inhibition affects the expression level of the Nav1.7 protein itself. The following table represents hypothetical quantitative data from a Western blot experiment designed to assess this.

Table 1: Hypothetical Quantitative Analysis of Nav1.7 Protein Expression Following Treatment with PF-05089771 Tosylate

| Treatment Group | PF-05089771 Concentration (nM) | Incubation Time (hours) | Normalized Nav1.7 Band Intensity (Arbitrary Units) | Standard Deviation |

| Vehicle Control | 0 (DMSO) | 24 | 1.00 | 0.08 |

| PF-05089771 | 10 | 24 | 0.98 | 0.10 |

| PF-05089771 | 100 | 24 | 0.95 | 0.09 |

| PF-05089771 | 1000 | 24 | 0.92 | 0.11 |

Note: This data is illustrative and intended to serve as a template for presenting experimental findings.

Signaling Pathway and Mechanism of Action

PF-05089771 tosylate selectively binds to the Nav1.7 sodium channel, a key component in the propagation of action potentials along nociceptive neurons. By inhibiting this channel, PF-05089771 effectively reduces neuronal excitability and subsequent pain signaling.

Mechanism of PF-05089771 tosylate action.

Experimental Workflow

The following diagram outlines the key steps for investigating the effects of PF-05089771 tosylate using Western blot analysis.

References

- 1. Differential Inhibition of Nav1.7 and Neuropathic Pain by Hybridoma-Produced and Recombinant Monoclonal Antibodies that Target Nav1.7: Differential activities of Nav1.7-targeting monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Subtype-Selective Small Molecule Inhibitors Reveal a Fundamental Role for Nav1.7 in Nociceptor Electrogenesis, Axonal Conduction and Presynaptic Release | PLOS One [journals.plos.org]

- 3. Western Blot Protocol | R&D Systems Quality Control: R&D Systems [rndsystems.com]

- 4. docs.abcam.com [docs.abcam.com]

- 5. The Selective Nav1.7 Inhibitor, PF-05089771, Interacts Equivalently with Fast and Slow Inactivated Nav1.7 Channels - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for PF-05089771 Tosylate in Immunoprecipitation Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-05089771 tosylate is a potent and selective small molecule inhibitor of the voltage-gated sodium channel Nav1.7.[1][2] Nav1.7, encoded by the SCN9A gene, is a critical component in pain signaling pathways, primarily expressed in nociceptive neurons of the dorsal root ganglion (DRG) and sympathetic ganglion neurons.[3][4] Gain-of-function mutations in SCN9A are linked to inherited pain disorders, while loss-of-function mutations result in a congenital inability to experience pain, validating Nav1.7 as a significant therapeutic target for analgesia.[5][6]

These application notes provide a comprehensive guide for utilizing PF-05089771 tosylate in conjunction with immunoprecipitation (IP) and co-immunoprecipitation (Co-IP) techniques. While PF-05089771 tosylate itself is not typically used as a direct affinity ligand for immunoprecipitation, it serves as an invaluable tool to investigate the molecular interactions and signaling complexes associated with Nav1.7. By treating cells or tissues with PF-05089771 tosylate prior to immunoprecipitation of Nav1.7 or its associated proteins, researchers can elucidate how inhibition of Nav1.7 activity influences its protein-protein interactions, cellular localization, and downstream signaling events.

Data Presentation

PF-05089771 Tosylate Inhibitory Activity

| Target | Species | IC50 (nM) | Reference |

| Nav1.7 | Human | 11 | [1][7] |

| Nav1.7 | Cynomolgus Monkey | 12 | [7] |

| Nav1.7 | Dog | 13 | [7] |

| Nav1.7 | Rat | 171 | [2][7] |

| Nav1.7 | Mouse | 8 | [2][7] |

Selectivity of PF-05089771 over other Human Nav Channels

| Channel | IC50 (µM) | Selectivity vs. hNav1.7 | Reference |

| Nav1.1 | 0.85 | ~77-fold | [2][8] |

| Nav1.2 | 0.11 | ~10-fold | [2][8] |

| Nav1.3 | 11 | ~1000-fold | [2][8] |

| Nav1.4 | 10 | ~909-fold | [2][8] |

| Nav1.5 | 25 | >2272-fold | [2][8] |

| Nav1.6 | 0.16 | ~15-fold | [2][8] |

| Nav1.8 | >10 | >909-fold | [7] |

Signaling Pathway and Experimental Workflow

Nav1.7 Signaling in Nociception

The following diagram illustrates a simplified signaling pathway involving Nav1.7 in nociceptive neurons. PF-05089771 acts by inhibiting the influx of sodium ions, thereby dampening the generation and propagation of action potentials that transmit pain signals.

Caption: Simplified Nav1.7 signaling pathway in pain transmission.

Experimental Workflow for Immunoprecipitation

The diagram below outlines the key steps for performing an immunoprecipitation experiment to study Nav1.7 and its interacting proteins, incorporating treatment with PF-05089771 tosylate.

Caption: General workflow for small molecule inhibitor immunoprecipitation.[9]

Experimental Protocols

The following protocols are generalized and should be optimized for specific cell lines, tissues, and antibodies.

Protocol 1: Immunoprecipitation of Nav1.7 from Cultured Cells Treated with PF-05089771 Tosylate

Objective: To isolate Nav1.7 and its potential interacting partners from cells treated with PF-05089771 tosylate to assess the effect of the inhibitor on protein complex formation.

Materials:

-

Cells expressing Nav1.7 (e.g., HEK293 cells stably expressing Nav1.7, or neuronal cell lines like SH-SY5Y)

-

PF-05089771 tosylate (dissolved in DMSO)

-

Complete cell culture medium

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

Ice-cold Lysis Buffer (e.g., RIPA buffer or a milder buffer like 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors just before use.[10][11]

-

Anti-Nav1.7 antibody (IP-grade)

-

Isotype control IgG

-

Protein A/G magnetic beads or agarose resin

-

Wash Buffer (same as Lysis Buffer, or with lower detergent concentration)

-

Elution Buffer (e.g., 1x SDS-PAGE sample buffer or a low pH glycine buffer)

-

Microcentrifuge tubes

-

Magnetic separation rack (for magnetic beads) or microcentrifuge

Procedure:

-

Cell Culture and Treatment:

-

Plate cells and grow to 70-80% confluency.[9]

-

Treat cells with the desired concentration of PF-05089771 tosylate or vehicle (DMSO) for the determined time. Optimal concentration and time should be determined empirically.

-

-

Cell Lysis:

-

Aspirate the culture medium and wash the cells once with ice-cold PBS.[9]

-

Add ice-cold lysis buffer to the plate (e.g., 1 mL for a 10 cm dish) and incubate on ice for 10-15 minutes.[12]

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[9]

-

Sonicate the lysate briefly on ice if necessary to shear genomic DNA.

-

Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cellular debris.[12]

-

Transfer the supernatant (cleared lysate) to a new pre-chilled tube.

-

-

Protein Quantification and Lysate Pre-clearing:

-

Determine the protein concentration of the cleared lysate using a standard protein assay (e.g., BCA).

-

To reduce non-specific binding, add 20-30 µL of Protein A/G bead slurry to 1 mg of lysate.[12]

-

Incubate with rotation for 1 hour at 4°C.

-

Pellet the beads and transfer the pre-cleared supernatant to a new tube.

-

-

Immunoprecipitation:

-

To the pre-cleared lysate, add the primary antibody specific for Nav1.7 (the amount should be optimized as per the manufacturer's recommendation).

-

In a separate tube, add an equivalent amount of control IgG to the same amount of lysate as a negative control.[9]

-

Incubate with gentle rotation for 2-4 hours or overnight at 4°C.

-

-

Immunocomplex Capture:

-

Add an appropriate amount of pre-washed Protein A/G beads to each sample.

-

Incubate with rotation for 1-2 hours at 4°C.

-

-

Washing:

-

Pellet the beads using a magnetic rack or centrifugation.

-

Discard the supernatant and wash the beads 3-5 times with 500 µL of ice-cold Wash Buffer.[12] Between each wash, ensure the beads are fully resuspended.

-

-

Elution:

-

After the final wash, remove all supernatant.

-

Resuspend the beads in 20-40 µL of 1X SDS-PAGE sample buffer.[9]

-

Boil the samples at 95-100°C for 5-10 minutes to elute the proteins and denature them.

-

Pellet the beads, and the supernatant containing the eluted proteins is ready for analysis.

-

-

Analysis:

-

Analyze the eluted proteins by SDS-PAGE and Western blotting to detect Nav1.7 and any co-immunoprecipitated proteins.[9] Mass spectrometry can also be used for the identification of novel interaction partners.

-

Protocol 2: Co-Immunoprecipitation (Co-IP) to Investigate Nav1.7 Protein Interactions

Objective: To determine if PF-05089771 tosylate affects the interaction between Nav1.7 and a known or putative binding partner (e.g., CRMP2, Scn3b).[13][14]

This protocol follows the same steps as Protocol 1, with the key difference being in the analysis stage.

Procedure:

-

Follow steps 1-7 of Protocol 1 to immunoprecipitate Nav1.7 from cells treated with and without PF-05089771 tosylate.

-